molecular formula C19H24N4O2 B11961933 2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide

Katalognummer: B11961933
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: FAHAUNHHJJPHTM-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.

    Formation of the Hydrazide: The acetohydrazide moiety is introduced through the reaction of acetic acid hydrazide with the benzylated piperazine.

    Condensation with Furan Derivative: Finally, the compound is formed by condensing the hydrazide with 5-methyl-2-furaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the furan ring.

    Reduction: Reduction reactions could target the hydrazide moiety or the furan ring.

    Substitution: The piperazine ring and benzyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or other proteins. The benzyl and furan groups may enhance binding affinity or specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Benzyl-1-piperazinyl)acetohydrazide: Lacks the furan ring.

    N’-((5-methyl-2-furyl)methylene)acetohydrazide: Lacks the piperazine ring.

    4-Benzylpiperazine: A simpler structure with known psychoactive properties.

Uniqueness

The combination of the piperazine ring, benzyl group, and furan ring in 2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide may confer unique biological activities or chemical properties not seen in simpler analogs.

Eigenschaften

Molekularformel

C19H24N4O2

Molekulargewicht

340.4 g/mol

IUPAC-Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H24N4O2/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+

InChI-Schlüssel

FAHAUNHHJJPHTM-DEDYPNTBSA-N

Isomerische SMILES

CC1=CC=C(O1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Kanonische SMILES

CC1=CC=C(O1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Löslichkeit

45.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.